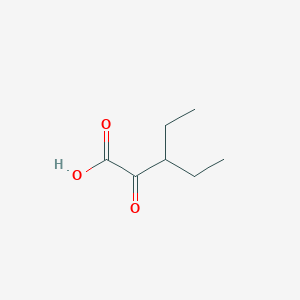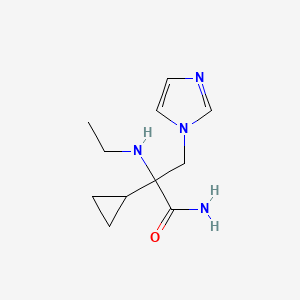![molecular formula C11H13ClF3NO2 B13530168 Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13530168.png)
Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride is a chemical compound with the molecular formula C10H11ClF3NO2. It is known for its unique structure, which includes a trifluoromethyl group, making it significant in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with methyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride
- 2-Methyl-3-(trifluoromethyl)aniline
- Methyl2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate
Uniqueness
Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C11H13ClF3NO2 |
|---|---|
Poids moléculaire |
283.67 g/mol |
Nom IUPAC |
methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-6-3-4-7(9(15)10(16)17-2)5-8(6)11(12,13)14;/h3-5,9H,15H2,1-2H3;1H |
Clé InChI |
RMWXOFIJWREYIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C(=O)OC)N)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


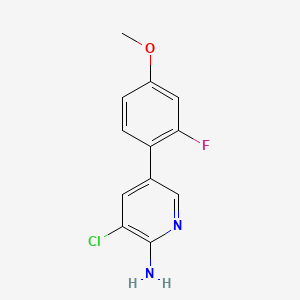
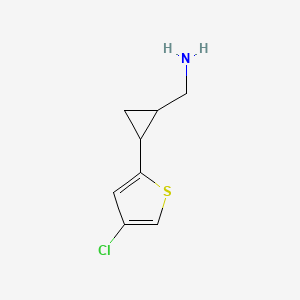
![2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one](/img/structure/B13530092.png)
![1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylicacid](/img/structure/B13530093.png)
![(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13530102.png)
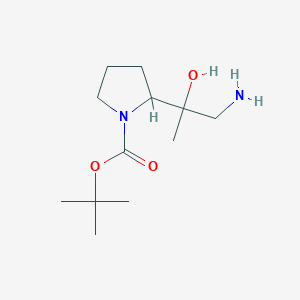



![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)


